molecular formula C6H2BrF2N3 B2975765 1-Azido-2-bromo-3,4-difluorobenzene CAS No. 2567498-79-5

1-Azido-2-bromo-3,4-difluorobenzene

Cat. No.: B2975765
CAS No.: 2567498-79-5
M. Wt: 234.004
InChI Key: IENNHAJAJHDUAX-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-3,4-difluorobenzene is a compound that has garnered significant attention in various fields of research and industry. It is characterized by its molecular formula C6H2BrF2N3 and a molecular weight of 234.004 g/mol . This compound is notable for its unique combination of azido, bromo, and difluoro substituents on a benzene ring, which imparts distinct chemical properties and reactivity.

Scientific Research Applications

1-Azido-2-bromo-3,4-difluorobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 1-azido-2-bromo-3,4-difluorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-bromo-3,4-difluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often facilitated by copper (I)-catalyzed azide-alkyne cycloaddition reactions.

    Lithiation: The bromo and difluoro substituents allow for selective lithiation reactions, which can be used to introduce other functional groups

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used for lithiation reactions in THF-hexane.

    Copper (I) Catalysts: Employed in azide-alkyne cycloaddition reactions.

Major Products Formed

    Azido-bis-aryl Derivatives: Formed through palladium-catalyzed cross-coupling with arylboronic acids.

    Functionalized Benzene Derivatives: Resulting from selective lithiation and subsequent reactions

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-3,4-difluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The azido group can act as a nucleophile, while the bromo and difluoro groups influence the reactivity and selectivity of the compound . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-Azido-2-bromo-3,4-difluorobenzene can be compared with other similar compounds, such as:

    2-Bromo-1,4-difluorobenzene: Used in similar lithiation reactions and as a precursor for other functionalized benzene derivatives

    1-Bromo-2,4-difluorobenzene: Undergoes lithiation at positions with adjacent halogen substituents.

    1-Azido-2-bromobenzene: Commonly used in azide-alkyne cycloaddition reactions.

The uniqueness of this compound lies in its combination of azido, bromo, and difluoro groups, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-azido-2-bromo-3,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2N3/c7-5-4(11-12-10)2-1-3(8)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENNHAJAJHDUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=[N+]=[N-])Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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